(+)-Ledene

Catalog No.
S532704
CAS No.
21747-46-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Ledene

CAS Number

21747-46-6

Product Name

(+)-Ledene

IUPAC Name

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1

InChI Key

WGTRJVCFDUCKCM-FMKGYKFTSA-N

SMILES

CC1CCC2=C(CCC3C(C12)C3(C)C)C

Solubility

Soluble in DMSO

Synonyms

Ledene; (+)-Ledene; Viridiflorene;

Canonical SMILES

CC1CCC2=C(CCC3C(C12)C3(C)C)C

Isomeric SMILES

C[C@@H]1CCC2=C(CC[C@@H]3[C@H]([C@H]12)C3(C)C)C

Description

The exact mass of the compound Ledene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sesquiterpene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biotechnology

Therapeutic Applications

Application: Ledene, as a component of the volatile oil of R. tomentosum, has potential therapeutic applications. The plant has been used in traditional medicine as an anti-arthritis agent .

Results: Modern research confirms the anti-inflammatory properties of R. tomentosum, which could be attributed to the presence of ledene among other compounds .

(+)-Ledene, also known as leden or viridiflorene, is a naturally occurring organic compound classified within the group of 5,10-cycloaromadendrane sesquiterpenoids. Its molecular formula is C₁₅H₂₄, and it has a molecular weight of approximately 204.35 g/mol. This compound is characterized by its unique bicyclic structure and is often isolated from various plant sources, notably from the essential oils of Melaleuca alternifolia (tea tree) and other aromatic plants .

  • The mechanism of action of Ledene within the Australian Tea Tree or other plants is not fully understood and requires further research.
  • Ledene's safety profile as an isolated compound is not well documented in scientific sources.
  • However, Australian Tea Tree oil, which contains Ledene, can cause skin irritation in some individuals [].

Note:

  • The information available on Ledene is limited. Further scientific research may reveal more details about its properties and applications.
Typical of terpenoids, including:

  • Isomerization: (+)-Ledene can be synthesized from (+)-aromadendrene through isomerization processes.
  • Oxidation: It can react with oxidizing agents to form ledene oxide, which has different chemical properties and potential applications .
  • Hydration: The compound can also form hydrates under specific conditions, resulting in ledene hydrate, which alters its solubility and reactivity .

Research indicates that (+)-Ledene exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that (+)-Ledene possesses antimicrobial effects against various bacteria and fungi, making it a candidate for natural preservative applications.
  • Anti-inflammatory Effects: Preliminary investigations suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating inflammatory conditions .
  • Insecticidal Activity: The compound has also been noted for its insecticidal properties, which could be useful in agricultural applications for pest control .

The synthesis of (+)-Ledene can be achieved through several methods:

  • Natural Extraction: It can be isolated from essential oils of plants such as Melaleuca alternifolia.
  • Chemical Synthesis:
    • Starting from (+)-aromadendrene via thermal or acid-catalyzed isomerization.
    • Utilizing specific catalysts to enhance yield and selectivity during the synthesis process .

(+)-Ledene has various applications across multiple fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is being explored for use in medicinal formulations.
  • Agriculture: Its insecticidal properties make it a potential candidate for developing eco-friendly pesticides.
  • Fragrance Industry: As a component of essential oils, it is used in perfumes and aromatherapy products due to its pleasant aroma .

Studies on the interactions of (+)-Ledene with other compounds are ongoing. Notably:

  • Synergistic Effects: Research indicates that combining (+)-Ledene with other terpenoids may enhance its biological activities, particularly in antimicrobial efficacy.
  • Metabolic Pathways: Investigations into how (+)-Ledene interacts with metabolic pathways in organisms are crucial for understanding its full potential and safety profile .

Several compounds share structural or functional similarities with (+)-Ledene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
AromadendreneSesquiterpenoidPrecursor to (+)-Ledene; exhibits similar properties
ViridifloreneSesquiterpenoidOften used interchangeably with (+)-Ledene; found in similar plant sources
LedolSesquiterpenoidExhibits distinct biological activity; derived from similar sources
Germacrene DSesquiterpenoidKnown for diverse biological activities; larger structure

Each of these compounds presents unique characteristics while sharing common features with (+)-Ledene, highlighting its distinctiveness in terms of biological activity and potential applications.

Artemisia Species Distribution

The genus Artemisia, comprising approximately 500 species within the Asteraceae family, demonstrates extensive global distribution across temperate regions of Europe, Asia, North Africa, and North America [3] [4]. These hardy herbaceous plants and shrubs are characterized by powerful chemical constituents in their essential oils, with sesquiterpenes serving as primary defensive compounds [4]. Within this genus, (+)-ledene has been specifically documented in Artemisia baldshuanica, where comprehensive analytical data confirms its presence [1].

The phytochemical profile of Artemisia species reveals substantial terpenoid diversity, including monoterpenes, sesquiterpenes, and their corresponding alcohols [5] [6]. Analysis of essential oil compositions across multiple Artemisia species demonstrates significant intraspecific variations, with sesquiterpenes constituting major components in many taxa [7]. Specifically, various Artemisia species contain sesquiterpene lactones as primary defensive metabolites, with over 5,000 structures documented primarily within the Asteraceae family [8].

Chemical analysis of essential oils from different Artemisia species reveals complex terpenoid mixtures dominated by either monoterpenes or sesquiterpenes, depending on species and geographical origin [9]. For instance, Artemisia absinthium contains significant concentrations of camphor, germacrene D, and various sesquiterpene lactones [6]. Similarly, Artemisia annua demonstrates artemisia ketone, α-caryophyllene, and germacrene D as major constituents [6].

Melaleuca Species Occurrence

The genus Melaleuca, encompassing nearly 300 species within the Myrtaceae family, exhibits predominantly Australian and Southeast Asian distribution, with most species endemic to Australia [10]. These plants, commonly known as paperbarks, honey-myrtles, or tea-trees, demonstrate remarkable secondary metabolite diversity, particularly valued for their essential oil production [11].

(+)-Ledene occurrence in Melaleuca species is well-documented, particularly in Australian Tea Tree oil (Melaleuca alternifolia), where it constitutes 0.1-3.0% of the total oil composition according to International Standard ISO 4730 [12]. The compound appears alongside other sesquiterpenes including aromadendrene, globulol, and viridiflorol in tea tree oil formulations [12] [13]. Additionally, viridiflorol, closely related to (+)-ledene, has been isolated from Melaleuca quinquenervia (broad-leaved paperbark) and demonstrates structural similarity within the sesquiterpene class [14].

Comprehensive metabolomic analysis of six Melaleuca species reveals extensive secondary metabolite production, including diverse terpenoid classes such as monoterpenes and triterpenes [11]. The feature-based molecular networking approach has enabled annotation of 195 metabolites across Melaleuca species, with only 15% previously reported for the genus, indicating substantial unexplored chemical diversity [11].

Geographic and Ecological Distribution Patterns

The distribution patterns of (+)-ledene-producing species reflect specific ecological adaptations and environmental preferences. Artemisia species typically inhabit dry or semiarid habitats across temperate climates of both hemispheres [4]. These plants demonstrate remarkable tolerance to abiotic stresses, with essential oil production serving multiple ecological functions including herbivore deterrence and antimicrobial defense [15].

Melaleuca species exhibit diverse habitat preferences, from swamps and boggy environments to poor sandy soils and saltpan edges [10]. The southwestern region of Western Australia demonstrates the greatest species density, while tropical northern regions feature dominant species such as Melaleuca argentea and Melaleuca leucadendra across extensive areas [10]. This habitat diversity correlates with varying secondary metabolite profiles, including (+)-ledene concentrations.

Comparative Phytochemical Analysis

Comparative analysis between Artemisia and Melaleuca genera reveals distinct phytochemical patterns despite shared sesquiterpene production. Artemisia species predominantly produce sesquiterpene lactones as defensive compounds, with eudesmanolides and guaianolides representing major structural classes [8]. In contrast, Melaleuca species emphasize monoterpene production, particularly terpinen-4-ol, γ-terpinene, and α-terpinene, which collectively comprise 70-90% of essential oils [12].

The occurrence of (+)-ledene across both genera suggests convergent evolutionary strategies for sesquiterpene-based chemical defense. However, the relative concentrations and accompanying compound profiles differ significantly, reflecting genus-specific biosynthetic capabilities and ecological pressures [2] [12].

Enzymatic Mechanisms in Terpenoid Biosynthesis

Precursor Formation and Core Biosynthetic Pathways

The biosynthesis of (+)-ledene follows established terpenoid biosynthetic pathways, beginning with the formation of fundamental five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [16] [17]. These C5 building blocks originate from two distinct metabolic routes: the mevalonate (MVA) pathway in the cytosol, and the methylerythritol phosphate (MEP) pathway in plastids [16] [18].

The MVA pathway encompasses six enzymatic steps, primarily serving as the substrate source for sesquiterpenes, phytosterols, and triterpenoids in mitochondrial and cytosolic compartments [16]. Conversely, the MEP pathway consists of seven enzymatic reactions, predominantly supplying precursors for monoterpenes, diterpenes, carotenoids, and their decomposition products within plastids [16]. This compartmentalization ensures efficient regulation of terpenoid biosynthesis according to cellular requirements.

The formation of farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenes including (+)-ledene, occurs through sequential head-to-tail condensation reactions [17] [19]. Initially, farnesyl diphosphate synthase catalyzes the condensation of DMAPP with IPP to form geranyl diphosphate (GPP), followed by the addition of a second IPP molecule to generate FPP [19] [20]. This crucial fifteen-carbon intermediate serves as the universal substrate for sesquiterpene synthases.

Viridiflorene Synthase Activity

(+)-Ledene biosynthesis specifically involves viridiflorene synthase (EC 4.2.3.88), also designated as TPS31, which catalyzes the cyclization of (2E,6E)-farnesyl diphosphate to produce viridiflorene (another name for (+)-ledene) and diphosphate [21] [22]. This enzyme demonstrates remarkable specificity, with viridiflorene representing the sole product when expressed in Solanum lycopersicum [21] [22].

The enzymatic mechanism follows typical sesquiterpene synthase characteristics, involving metal-mediated diphosphate removal from FPP to generate an allylic carbocation [23] [24]. The resulting farnesyl cation undergoes intramolecular cyclization, facilitated by specific active site residues that control substrate folding and carbocation stabilization [23]. The reaction terminates through proton elimination to yield the final sesquiterpene product.

Recent characterization of viridiflorene synthases from fungal sources demonstrates broader phylogenetic distribution of this enzymatic activity [25]. Analysis of sesquiterpene synthase homologues across 1,133 fungal sequences reveals distinct functional groups, including specific viridiflorene/viridiflorol synthases [25]. This suggests convergent evolution of (+)-ledene biosynthetic capability across diverse taxonomic groups.

Sesquiterpene Synthase Mechanism and Regulation

Sesquiterpene synthases, including viridiflorene synthase, belong to the large family of terpene synthases that catalyze complex carbon-carbon forming reactions [23] [26]. These enzymes require three magnesium ions coordinated by conserved DDXXD/E and NSE/DTE motifs flanking the active site entrance [23]. The magnesium cluster binds the pyrophosphate group of FPP and positions the isoprenyl chain within the hydrophobic substrate binding pocket.

The catalytic mechanism initiates with substrate binding-induced conformational changes that close the active site, followed by concurrent pyrophosphate cleavage to generate the initial transoid allylic carbocation [23] [24]. The binding pocket architecture determines isoprenyl chain folding and guides reactive carbocation intermediates until final quenching through water addition or proton abstraction [23].

Regulation of sesquiterpene synthase expression occurs at multiple levels, including transcriptional control responsive to developmental signals and environmental stresses [27] [28]. For example, herbivore attack triggers upregulation of specific sesquiterpene synthase genes, leading to enhanced volatile production for indirect plant defense [28]. This inducible expression pattern ensures efficient resource allocation while maintaining defensive capabilities.

Alternative Biosynthetic Routes

Beyond direct FPP cyclization, (+)-ledene can be produced through isomerization of related sesquiterpenes. Chemical studies demonstrate that (+)-ledene can be prepared from (+)-aromadendrene via isomerization reactions [2]. This alternative route suggests potential enzymatic flexibility in sesquiterpene interconversion within plant tissues.

The biosynthetic relationship between different sesquiterpene scaffolds involves common intermediates and shared enzymatic activities [29]. Germacrene compounds serve as crucial intermediates in the biosynthesis of eudesmane and guaiane sesquiterpenes, with potential routes leading to (+)-ledene formation [29]. After initial germacrene formation from FPP, reprotonation enables secondary cyclization to reach bicyclic sesquiterpene skeletons [29].

Metabolic Engineering and Biotechnological Applications

Understanding (+)-ledene biosynthetic mechanisms enables metabolic engineering approaches for enhanced production. Strategies include overexpression of rate-limiting enzymes, optimization of precursor supply, and modification of competing metabolic pathways [30]. For instance, engineering methanotrophic bacteria with enhanced MEP pathway activity and novel short-cut routes to 1-deoxy-D-xylulose 5-phosphate significantly improves sesquiterpenoid production [30].

The synergy between MEP pathway enhancement and alternative precursor formation routes demonstrates the potential for biotechnological sesquiterpene production [30]. These approaches offer sustainable alternatives to plant extraction while enabling production of specific stereoisomers and derivatives for industrial applications.

Ecological Roles in Plant Defense Systems

Direct Defense Mechanisms

(+)-Ledene and related sesquiterpenes function as crucial components of plant direct defense systems, providing multiple protective mechanisms against herbivore attack and pathogen invasion [15] [31]. These compounds act as phytoalexins, antimicrobial agents, and feeding deterrents, collectively contributing to plant survival in challenging environments [15] [32].

The antimicrobial properties of sesquiterpenes, including (+)-ledene, operate through disruption of microbial cell membranes [32]. The polar functional groups present in these anti-microbial compounds interfere with phospholipid membrane integrity, effectively neutralizing bacterial and fungal threats [32]. This mechanism provides broad-spectrum protection against diverse pathogenic microorganisms that might otherwise compromise plant health.

Sesquiterpene lactones, prominent in Artemisia species alongside (+)-ledene, demonstrate potent feeding deterrent properties against generalist herbivores [33] [8]. These compounds exhibit cytotoxic effects through alkylation of amino acids and proteins, reducing nutritional value for herbivorous insects [31]. The α-methylene-γ-lactone group characteristic of these molecules reacts with free sulfhydryl and amino groups in proteins through Michael addition reactions [8].

Indirect Defense and Tritrophic Interactions

Beyond direct protective effects, (+)-ledene contributes to indirect plant defense mechanisms through volatile organic compound (VOC) emission patterns [31] [34]. Following herbivore attack, plants release complex volatile blends that attract natural enemies of the attacking herbivores, effectively recruiting biological control agents [31] [28].

Herbivore-induced plant volatiles (HIPVs) include diverse terpenoid compounds such as monoterpenes, sesquiterpenes, and homoterpenes that serve as specific cues for parasitoid wasps and predatory insects [31]. These volatile signals can be detected across significant distances, enabling efficient location of herbivore-infested plants by beneficial arthropods [28].

The temporal dynamics of volatile emission demonstrate sophisticated plant responses to herbivore attack [31]. Compounds such as sesquiterpenes are typically released hours after initial infestation, providing time-specific signals that correspond to herbivore developmental stages and parasitoid searching behavior [31]. This temporal coordination maximizes the effectiveness of indirect defense recruitment.

Arbuscular Mycorrhizal Enhancement

Colonization of plant roots by arbuscular mycorrhizal (AM) fungi significantly influences sesquiterpene production and composition, potentially affecting (+)-ledene concentrations [34]. AM symbiosis enhances nutrient uptake, alters plant morphology and physiology, and increases transcription of genes involved in terpenoid biosynthesis pathways [34].

The common mycorrhizal networks formed by external hyphae create additional dimensions to plant defense strategies [34]. These hyphal networks function as conduits for transferring defense signals and terpenoids between connected plants, enabling rapid communication of threat information across plant communities [34]. This network-mediated defense priming can enhance overall ecosystem resistance to herbivore attack.

Enhanced terpenoid production in mycorrhizal plants results from multiple factors including improved phosphorus nutrition, altered plant carbon allocation, and modified gene expression patterns [34]. These changes collectively boost both direct and indirect plant defenses, with terpenoids serving dual roles as local protective agents and systemic signaling molecules [34].

Chemical Communication and Priming

Terpenoid compounds, including (+)-ledene, function as airborne signals that induce defense responses in systemic undamaged plant parts and neighboring plants [34] [31]. This chemical communication enables rapid deployment of defensive compounds before actual herbivore encounter, providing anticipatory protection.

Defense priming mechanisms involve low-level activation of defensive pathways that enable faster and stronger responses upon subsequent attack [33]. Terpenoid exposure can trigger expression changes in defense-related genes, including those involved in jasmonic acid signaling pathways and polyphenol oxidase production [33]. These molecular changes prepare plants for enhanced resistance against future threats.

The specificity of chemical signaling varies among terpenoid compounds and plant species, with some molecules providing broad-spectrum alerts while others convey specific threat information [31]. This chemical diversity enables sophisticated information transfer within plant communities, facilitating coordinated defensive responses against different types of attackers.

Environmental Stress and Adaptive Responses

Sesquiterpene production, including (+)-ledene biosynthesis, responds to various environmental stresses beyond biotic threats [35] [15]. Abiotic factors such as temperature extremes, drought, UV radiation, and soil conditions influence terpenoid metabolism and accumulation patterns [35].

Plants growing in stressed environments often exhibit elevated sesquiterpene concentrations as part of adaptive responses to multiple simultaneous challenges [15]. These compounds provide protection against oxidative stress, membrane stabilization under temperature fluctuations, and enhanced resistance to UV-induced damage [35]. The multifunctional nature of terpenoids enables efficient resource allocation for comprehensive environmental protection.

Biomimetic Approaches via Bicyclogermacrene Intermediate

Bicyclogermacrene as a Platform Intermediate

The synthesis of (+)-ledene through biomimetic approaches represents a particularly elegant strategy that mirrors natural biosynthetic pathways. The key intermediate in this approach is (+)-bicyclogermacrene, a strained bicyclic sesquiterpene that serves as a crucial platform for accessing various aromadendrene-type natural products [1] [2] [3]. This compound, with the molecular formula C₁₅H₂₄ and systematic name (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene, is naturally found in several essential oils and represents a common biosynthetic precursor [4] [5].

Seven-Step Synthesis of Bicyclogermacrene

Synthetic ParameterDetailsReference
Number of StepsSeven-step linear sequence [1] [2]
Overall YieldGood yielding (specific yields reported per step) [1] [2]
Key TransformationsRing-closing metathesis, cyclization reactions [1] [2]
Starting MaterialsCommercially available farnesyl precursors [1] [2]

Carbocation-Mediated Rearrangements

The conversion of bicyclogermacrene to (+)-ledene occurs through acid-catalyzed rearrangement reactions that involve carbocation intermediates [6] [7] [8]. These transformations are particularly notable for their biomimetic nature, as they closely resemble the carbocation cascade reactions catalyzed by sesquiterpene synthases in nature [9] [10]. The rearrangement process typically involves protonation of the terminal double bond in bicyclogermacrene, followed by a series of Wagner-Meerwein rearrangements that lead to the characteristic 5,7,3-tricyclic system of aromadendrene-type sesquiterpenes [6] [8].

Mechanistic Considerations

The mechanism of bicyclogermacrene rearrangement to (+)-ledene involves initial protonation at the terminal alkene, generating a tertiary carbocation that undergoes subsequent cyclization and rearrangement steps [6] [7]. Computational studies have provided insights into the energetics of these transformations, revealing that the formation of the aromadendrene skeleton proceeds through a series of thermodynamically favorable steps [8]. The specificity for (+)-ledene formation versus other possible rearrangement products depends on the precise reaction conditions and the nature of the acid catalyst employed [6] [8].

Alternative Synthetic Routes

In addition to the bicyclogermacrene-mediated approach, (+)-ledene can be accessed through direct isomerization of (+)-aromadendrene [6] [11]. This transformation can be accomplished using potassium on alumina (K/Al₂O₃) at elevated temperatures (100°C), providing ledene in 42% yield alongside other isomerization products [6]. More efficient conditions involve treatment with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO), which affords (+)-ledene in 80% yield [6] [11]. This direct isomerization approach offers practical advantages when aromadendrene is readily available, as it bypasses the need for the more elaborate bicyclogermacrene synthesis [11].

Asymmetric Wolff Rearrangement in trans-Cyclobutane Formation

Mechanistic Framework of the Wolff Rearrangement

The Wolff rearrangement represents a powerful synthetic transformation for the construction of complex molecular frameworks, particularly in the context of natural product synthesis [12] [13]. This reaction involves the conversion of α-diazocarbonyl compounds into ketenes through loss of dinitrogen, accompanied by a 1,2-rearrangement of the migrating group [12]. In the context of (+)-ledene synthesis and related sesquiterpene frameworks, the Wolff rearrangement has found particular utility in the formation of trans-cyclobutane motifs that are challenging to access through alternative methods [13] [14].

Photochemical Wolff Rearrangement Strategies

Recent advances in photochemical Wolff rearrangement methodology have enabled scalable syntheses of complex sesquiterpene frameworks [15]. The photochemical approach offers several advantages over thermal methods, including milder reaction conditions and improved functional group tolerance [15]. Flow chemistry techniques have been particularly valuable in scaling these photochemical processes, allowing for efficient irradiation of reaction mixtures and improved reproducibility compared to batch processes [15].

Reaction ParameterBatch ProcessFlow ProcessReference
ScaleLimited by vessel sizeReadily scalable to grams [15]
Irradiation EfficiencyVariable, requires large vesselsConsistent, thin-film irradiation [15]
Reaction TimeExtended periods requiredReduced residence time [15]
Product PurityLower due to side reactionsHigher, improved selectivity [15]

Asymmetric Ketene Trapping

The development of asymmetric variants of the Wolff rearrangement has opened new possibilities for the enantioselective synthesis of cyclobutane-containing natural products [13] [16]. The key innovation involves the in situ catalytic asymmetric trapping of ketene intermediates, which allows for the construction of enantioenriched trans-cyclobutane motifs with high stereocontrol [13]. This methodology has been successfully applied in the total synthesis of (+)-psiguadial B, where an asymmetric Wolff rearrangement served as the key step for constructing the trans-fused cyclobutane core [13] [14].

Substrate Scope and Limitations

The asymmetric Wolff rearrangement methodology demonstrates broad substrate scope, accommodating various α-diazocarbonyl precursors and nucleophilic trapping agents [16] [17]. The reaction shows excellent compatibility with sensitive functional groups, including terminal alkenes and trimethylsilyl groups, making it particularly suitable for complex molecule synthesis [16]. However, the methodology requires careful optimization of reaction conditions, particularly with respect to catalyst loading, temperature, and choice of nucleophile for optimal enantioselectivity [13] [16].

Applications in Ring Contraction Strategies

The Wolff rearrangement has proven particularly valuable in ring contraction strategies for the synthesis of medium-ring natural products [18] [19]. When applied to cyclic α-diazoketones, the rearrangement results in ring-contracted products with predictable stereochemical outcomes [18]. This approach has been successfully employed in the synthesis of various sesquiterpene natural products, including ledol and compressanolide, where the Wolff rearrangement enabled efficient construction of the requisite seven- and eight-membered ring systems [20] [19].

Stereoselective C(sp³)-H Functionalization Techniques

Rhodium-Catalyzed C-H Insertion Methodologies

Rhodium and dirhodium catalysts have emerged as premier tools for stereoselective C(sp³)-H functionalization in complex molecule synthesis [21] [22]. These catalytic systems operate through carbene insertion mechanisms, where rhodium carbenoids selectively insert into specific C-H bonds based on electronic and steric factors [21]. In the context of sesquiterpene synthesis, rhodium-catalyzed C-H functionalization has enabled late-stage modification of complex frameworks, providing access to structural analogs that would be difficult to obtain through traditional synthetic approaches [21] [22].

Site-Selective Tertiary C-H Activation

One of the most remarkable aspects of rhodium-catalyzed C-H functionalization is its ability to achieve site-selective functionalization at tertiary C-H positions [21] [22]. This selectivity is particularly valuable in sesquiterpene chemistry, where tertiary carbon centers are abundant and their selective modification can provide access to diverse structural variants [21]. The use of bulky dirhodium catalysts, such as Rh₂(S-BTPCP)₄, has enabled unprecedented selectivity for tertiary C-H bonds over more accessible methylene positions [21].

Catalyst SystemSelectivity ProfileTypical YieldsApplicationsReference
Rh₂(OAc)₄General C-H insertion60-80%Simple substrates [21] [22]
Rh₂(TPA)₄Enhanced stereoselectivity70-90%Complex frameworks [21]
Rh₂(S-BTPCP)₄Tertiary C-H selectivity50-75%Sterically hindered sites [21]

Palladium-Catalyzed C-H Activation Strategies

Palladium-catalyzed C-H activation has provided complementary approaches to rhodium-based methods, particularly for aromatic C-H functionalization and directed C-H activation processes [23] [24] [25]. These methodologies typically employ directing groups to achieve regioselective C-H activation, followed by cross-coupling with various electrophilic partners [24]. In sesquiterpene chemistry, palladium catalysis has been particularly valuable for the functionalization of aromatic rings and for the introduction of heteroatoms through oxidative processes [25].

Photoredox and Metallaphotoredox Approaches

The emergence of photoredox catalysis has revolutionized C(sp³)-H functionalization by enabling reactions under mild conditions with excellent functional group tolerance [26] [27] [28]. Metallaphotoredox approaches, which combine photoredox catalysis with transition metal catalysis, have proven particularly powerful for achieving site- and stereoselective C-H functionalization [26] [28]. These methods typically operate through hydrogen atom transfer (HAT) mechanisms, where selective hydrogen abstraction is followed by functionalization of the resulting carbon-centered radical [26] [27].

Polarity-Match Based Selectivity

A particularly innovative aspect of modern C(sp³)-H functionalization involves the use of polarity-match principles to achieve selective hydrogen abstraction [27]. This approach leverages the electronic nature of different C-H bonds to guide selectivity, with electrophilic radicals preferentially abstracting hydrogen atoms from the most hydridic C-H bonds [27]. This strategy has enabled functionalization of unactivated C-H bonds in complex molecular settings, including late-stage diversification of pharmaceutical compounds [27].

Copper-Catalyzed Enantioselective Methods

Copper-catalyzed C(sp³)-H functionalization has emerged as a valuable complement to rhodium and palladium-based methods, particularly for enantioselective transformations [29] [30]. These methodologies typically involve vinyl cation intermediates generated through copper-catalyzed cyclization processes [29] [30]. The ability to achieve kinetic resolution through C(sp³)-H functionalization has provided access to enantioenriched products with excellent selectivity factors, making these methods particularly attractive for asymmetric synthesis applications [29] [30].

Mechanistic Insights and Future Directions

The mechanistic understanding of C(sp³)-H functionalization continues to evolve, with computational studies providing valuable insights into the factors governing selectivity and reactivity [31] [32]. Density functional theory calculations have been particularly valuable in elucidating the transition state structures and energy profiles associated with different C-H functionalization processes [31]. These studies have revealed the importance of electronic effects, sterics, and conformational factors in determining reaction outcomes, providing guidance for the development of next-generation catalytic systems [31] [32].

The future of C(sp³)-H functionalization in sesquiterpene synthesis lies in the development of increasingly selective and mild catalytic methods [33]. Particular emphasis is being placed on the development of enzyme-inspired catalysts that can achieve exquisite selectivity in complex molecular environments [33]. Additionally, the integration of artificial intelligence and machine learning approaches is beginning to provide new insights into catalyst design and reaction optimization [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

236ZZ41F70

Other CAS

21747-46-6

Wikipedia

Ledene

Dates

Last modified: 08-15-2023
1: Tran DN, Cramer N. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene. Chemistry. 2014 Aug 18;20(34):10654-60. doi: 10.1002/chem.201403082. Epub 2014 May 27. PubMed PMID: 24867775.
2: Gwaltney II SL, Sakata ST, Shea KJ. Bridged to Fused Ring Interchange. Methodology for the Construction of Fused Cycloheptanes and Cyclooctanes. Total Syntheses of Ledol, Ledene, and Compressanolide. J Org Chem. 1996 Oct 18;61(21):7438-7451. PubMed PMID: 11667672.
3: Maghsoodlou MT, Kazemipoor N, Valizadeh J, Falak Nezhad Seifi M, Rahneshan N. Essential oil composition of Eucalyptus microtheca and Eucalyptus viminalis. Avicenna J Phytomed. 2015 Nov-Dec;5(6):540-52. PubMed PMID: 26693411; PubMed Central PMCID: PMC4678499.
4: Himanen SJ, Blande JD, Klemola T, Pulkkinen J, Heijari J, Holopainen JK. Birch (Betula spp.) leaves adsorb and re-release volatiles specific to neighbouring plants--a mechanism for associational herbivore resistance? New Phytol. 2010 May;186(3):722-32. doi: 10.1111/j.1469-8137.2010.03220.x. Epub 2010 Mar 10. PubMed PMID: 20298484.
5: Kong JO, Park IK, Choi KS, Shin SC, Ahn YJ. Nematicidal and Propagation Activities of Thyme Red and White Oil Compounds toward Bursaphelenchus xylophilus (Nematoda: Parasitaphelenchidae). J Nematol. 2007 Sep;39(3):237-42. PubMed PMID: 19259493; PubMed Central PMCID: PMC2586503.
6: Lee CK. A New Norlupene from the Leaves of Melaleuca leucadendron. J Nat Prod. 1998 Mar 27;61(3):375-6. PubMed PMID: 9548878.
7: Hernández-Hernández AB, Alarcón-Aguilar FJ, Jiménez-Estrada M, Hernández-Portilla LB, Flores-Ortiz CM, Rodríguez-Monroy MA, Canales-Martínez M. BIOLOGICAL PROPERTIES AND CHEMICAL COMPOSITION OF JATROPHA NEOPAUCIFLORA PAX. Afr J Tradit Complement Altern Med. 2016 Nov 23;14(1):32-42. doi: 10.21010/ajtcam.v14i1.4505. eCollection 2017. PubMed PMID: 28331913; PubMed Central PMCID: PMC5357884.
8: Hazzoumi Z, Moustakime Y, Amrani Joutei K. Effect of gibberellic acid (GA), indole acetic acid (IAA) and benzylaminopurine (BAP) on the synthesis of essential oils and the isomerization of methyl chavicol and trans-anethole in Ocimum gratissimum L. Springerplus. 2014 Jun 26;3:321. doi: 10.1186/2193-1801-3-321. eCollection 2014. PubMed PMID: 25045609; PubMed Central PMCID: PMC4101128.
9: Taherpour AA, Maroofi H, Kheradmand K. Chemical composition of the essential oil of Pelargonium quercetorum Agnew. of Iran. Nat Prod Res. 2007 Jan;21(1):24-7. PubMed PMID: 17365684.
10: Qu WY, Tan ZW, Yu AN, Quan JP. [Analysis of the chemical constituents of volatile oil from Asarum insigne by GC-MS]. Zhong Yao Cai. 2010 Jul;33(7):1095-8. Chinese. PubMed PMID: 21137366.
11: Xiao JB, Chen XQ, Zhang YW, Jiang XY, Xu M. Cytotoxicity of Marchantia convoluta leaf extracts to human liver and lung cancer cells. Braz J Med Biol Res. 2006 Jun;39(6):731-8. Epub 2006 Jun 2. PubMed PMID: 16751978.
12: Alquézar B, Rodríguez A, de la Peña M, Peña L. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis. Front Plant Sci. 2017 Aug 24;8:1481. doi: 10.3389/fpls.2017.01481. eCollection 2017. PubMed PMID: 28883829; PubMed Central PMCID: PMC5573811.
13: Ozel MZ, Gögüs F, Lewis AC. Composition of Eucalyptus camaldulensis volatiles using direct thermal desorption coupled with comprehensive two-dimensional gas chromatography-time-of-flight-mass spectrometry. J Chromatogr Sci. 2008 Feb;46(2):157-61. PubMed PMID: 18366876.

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